molecular formula C19H11BrO2S B11699869 (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11699869
M. Wt: 383.3 g/mol
InChI Key: QICZEGJZURFHAW-WQRHYEAKSA-N
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Description

(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving the use of furfural or its derivatives.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromophenyl group.

    Condensation Reaction: The brominated furan is condensed with a benzothiophene derivative under basic or acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiophene core, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Alcohol derivatives of the benzothiophene core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It is explored for its potential in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Probes: It can be used as a probe in biological studies to understand various biochemical pathways.

Industry:

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It is explored for its potential in the development of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
  • (2Z)-2-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
  • (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Uniqueness: The presence of the bromophenyl group in (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one imparts unique electronic and steric properties, distinguishing it from its analogs with different substituents

Properties

Molecular Formula

C19H11BrO2S

Molecular Weight

383.3 g/mol

IUPAC Name

(2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C19H11BrO2S/c20-13-7-5-12(6-8-13)16-10-9-14(22-16)11-18-19(21)15-3-1-2-4-17(15)23-18/h1-11H/b18-11-

InChI Key

QICZEGJZURFHAW-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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